Lipophilicity Tuning: 1‑(3,4‑Diethoxyphenyl)ethanamine Offers an Intermediate logP Between Methoxy and Positional Analogs
The computed XLogP of 1‑(3,4‑diethoxyphenyl)ethanamine is 1.9 [1], which is 0.7 units higher than the 1.2 measured for the 3,4‑dimethoxy analog [2] and 0.8 units lower than the experimental logP of 2.69 reported for the positional isomer 2‑(3,4‑diethoxyphenyl)ethanamine . This places the compound in a narrow lipophilicity window that balances solubility and permeability, an attribute that cannot be achieved with either the more polar dimethoxy or the more lipophilic phenethylamine congener.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP = 1.9 (computed) |
| Comparator Or Baseline | 1‑(3,4‑Dimethoxyphenyl)ethanamine: logP = 1.2; 2‑(3,4‑Diethoxyphenyl)ethanamine: logP = 2.69 |
| Quantified Difference | +0.7 vs dimethoxy; −0.8 vs phenethylamine isomer |
| Conditions | Computed XLogP3 (target) vs measured/calculated logP from ChemBase and ChemBK |
Why This Matters
A 0.7–0.8 log unit shift is sufficient to significantly alter passive membrane permeability and CYP450 susceptibility, making the compound’s intrinsic lipophilicity a critical selection criterion for CNS‑penetrant versus peripherally‑restricted lead series.
- [1] PubChem. 1‑(3,4‑Diethoxyphenyl)ethanamine. CID 2917743. https://pubchem.ncbi.nlm.nih.gov/compound/2917743 View Source
- [2] ChemBase. 1‑(3,4‑Dimethoxyphenyl)ethan‑1‑amine. LogP = 1.2002467. https://en.chembase.cn/molecule-50919-08-9.html View Source
